

A Technical Guide to Liriodenine: A Prominent 1,2-Methylenedioxy Aporphine Alkaloid

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Compound of Interest

Compound Name: 1,2-Methylenedioxynoraporphine

Cat. No.: B1665113

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Abstract: This technical guide provides a comprehensive overview of Liriodenine, a naturally occurring oxoaporphine alkaloid characterized by a 1,2-methylenedioxy substitution. The initial subject of inquiry, "**1,2-Methylenedioxynoraporphine**," does not correspond to a recognized compound in the scientific literature. Therefore, this guide focuses on Liriodenine, a structurally related and extensively studied alkaloid that fits the core chemical description. We delve into the nomenclature of aporphine alkaloids, the history of Liriodenine's discovery, its isolation from natural sources, and its significant pharmacological profile, with a particular focus on its anticancer mechanisms. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental insights, quantitative data, and procedural outlines to facilitate further investigation into this potent bioactive compound.

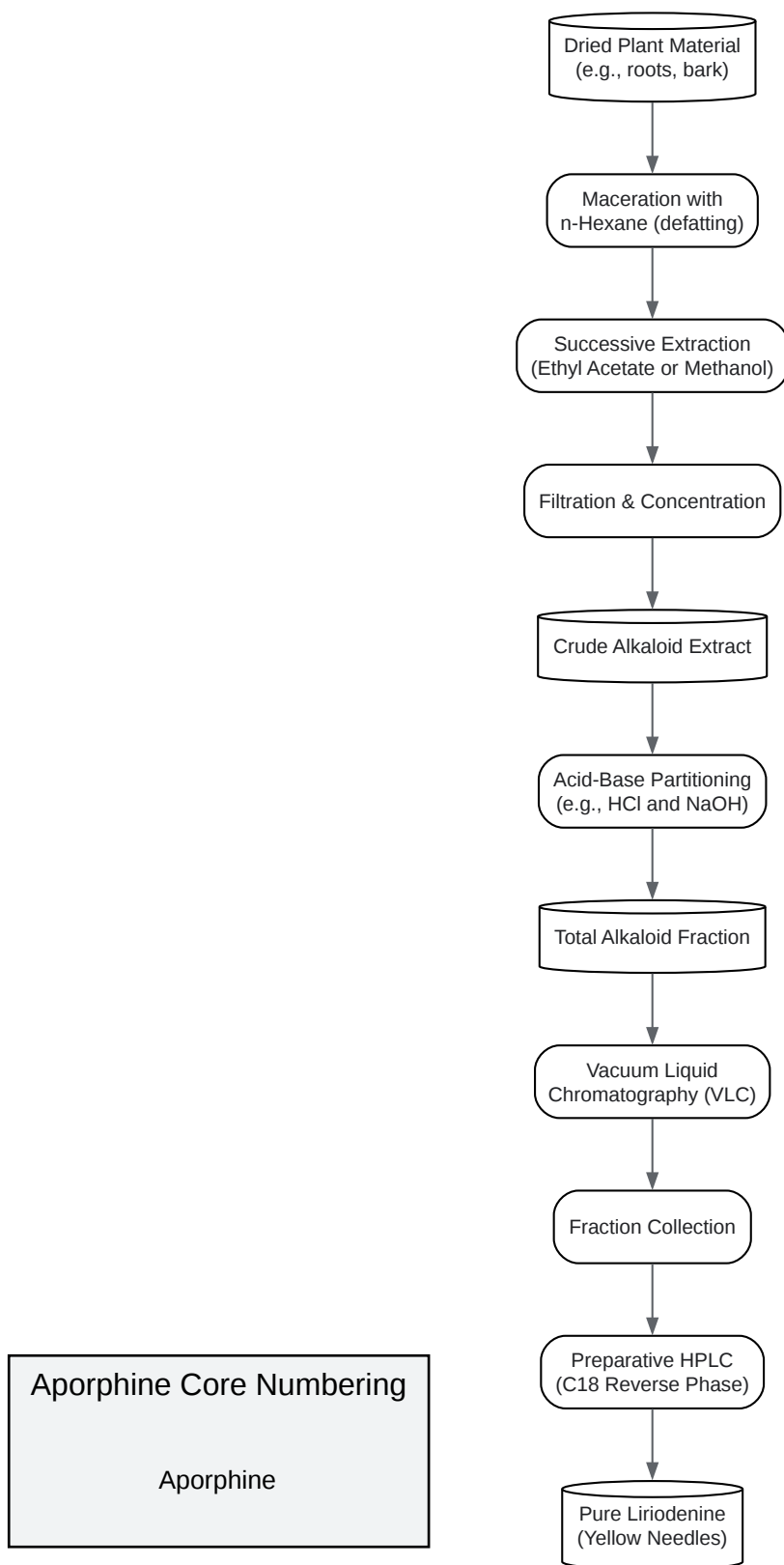
Introduction: Deconstructing the Aporphine Scaffold

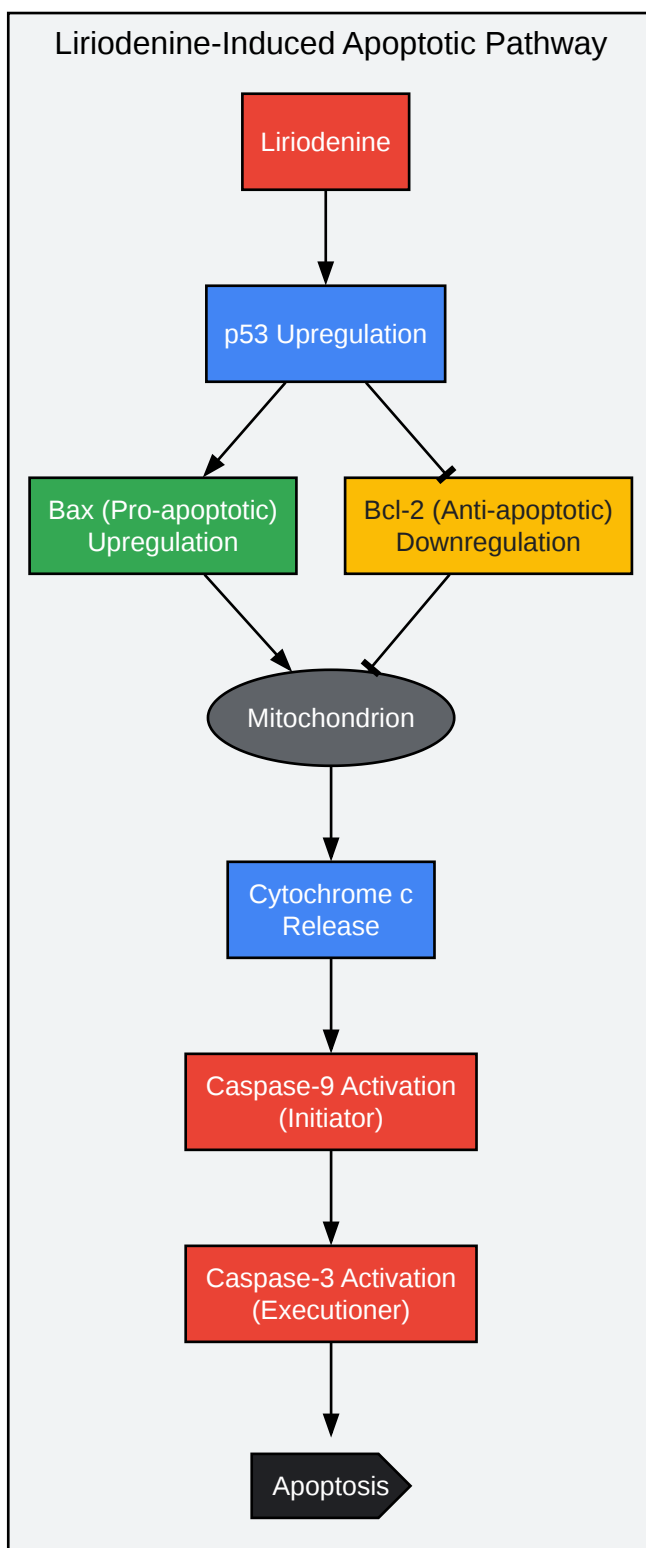
Aporphine alkaloids represent the second largest group of isoquinoline alkaloids, built upon the tetracyclic 4H-dibenzo[de,g]quinoline core.^[1] Their diverse biological activities are dictated by the substitution patterns on this core structure. The nomenclature and numbering of the aporphine skeleton are standardized by IUPAC, as depicted below. This systematic numbering is crucial for accurately identifying substituent positions.

The term "noraporphine" signifies the absence of a methyl group at the nitrogen atom (position 6). The originally requested compound, "**1,2-Methylenedioxynoraporphine**," would theoretically describe a noraporphine with a methylenedioxy bridge between carbons 1 and 2.

While this specific N-desmethyl variant is not documented, the 1,2-methylenedioxy moiety is a key structural feature of the well-characterized oxoaporphine alkaloid, Liriodenine.^[2]^[3]

Liriodenine's structure is rigid and planar, a feature critical to its primary mechanism of action as a DNA intercalating agent and topoisomerase inhibitor.^[4] This guide will now focus exclusively on the discovery, history, and technical profile of Liriodenine.





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